molecular formula C21H21ClN2O5 B613057 H-Asp(obzl)-amc hcl CAS No. 219138-15-5

H-Asp(obzl)-amc hcl

Cat. No. B613057
CAS RN: 219138-15-5
M. Wt: 380,39*36,45 g/mole
InChI Key: SGLCCJOOVOOXHV-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp(obzl)-amc hcl, also known as L-Aspartic acid alpha benzyl ester hydrochloride salt, is a derivative of aspartic acid . It has a molecular weight of 259.7 and a molecular formula of C11H13NO4·HCl .


Molecular Structure Analysis

The molecular structure of H-Asp(obzl)-amc hcl is represented by the formula C18H20ClNO4 . The InChI representation of the molecule is InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m0./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of H-Asp(obzl)-amc hcl include a molecular weight of 349.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 .

Scientific Research Applications

Solvent Effects on Redox Properties

Research on ferrocenoyl-dipeptides, including compounds like Fc-Asp(OBzl)-Asp(OBzl)-OBzl, has unveiled the solvent's significant impact on their redox properties. These compounds, characterized for their extensive H-bonding capabilities and reversible one-electron oxidations, demonstrate the solvent's influence on half-wave potential. This insight is critical for developing redox-active materials and understanding the solvent interactions in bioelectronic applications (Baker, Kraatz, & Quail, 2001).

Chiral Recognition in Molecular Imprinting

The study of molecularly imprinted materials using tetrapeptide derivatives highlights the importance of solvent composition on chiral recognition abilities. Specifically, a 50 vol% aqueous ethanol solution was found optimal for chiral recognition using H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2- as samples. This research is pivotal for advancing molecularly imprinted polymer (MIP) technologies for enantioselective separation and sensor applications (Kondo & Yoshikawa, 2001).

Dipeptide Formation in Peptide Synthesis

Investigations into the synthesis of Z-Asp(OBzl)-OH revealed the formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product, highlighting the complexity of peptide synthesis and the influence of reaction conditions on product purity. This finding is crucial for peptide chemists in optimizing synthesis protocols for better yield and purity (Iguchi, Kawasaki, & Okada, 2009).

Advanced Material Synthesis

Activated microporous carbon (AMC) synthesized from almond shells demonstrates significant electrochemical properties, such as high rate capability and excellent cycle stability, making it suitable for energy storage applications. This research provides a sustainable pathway for creating high-performance supercapacitor electrodes (Wu et al., 2016).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling H-Asp(obzl)-amc hcl . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

H-Asp(obzl)-amc hcl, also known as L-Aspartic acid alpha benzyl ester hydrochloride salt , is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide.

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . This results in changes to the structure of the peptide, influencing its properties and functions. The exact nature of these changes would depend on the specific peptide being synthesized and the position at which H-Asp(obzl)-amc hcl is incorporated.

Biochemical Pathways

The biochemical pathways affected by H-Asp(obzl)-amc hcl are those involved in peptide synthesis . By being incorporated into the peptide chain, it can influence the downstream effects of these pathways, potentially affecting the structure, function, and stability of the resulting peptide.

Result of Action

The molecular and cellular effects of H-Asp(obzl)-amc hcl’s action would be seen in the properties of the peptide it is incorporated into . This could include changes to the peptide’s structure, function, and stability. The exact effects would depend on the specific peptide and the position of H-Asp(obzl)-amc hcl within the peptide chain.

Action Environment

The action, efficacy, and stability of H-Asp(obzl)-amc hcl can be influenced by various environmental factors. These could include the conditions under which the peptide synthesis is carried out, such as temperature and pH . Additionally, factors such as the presence of other compounds or contaminants could also influence its action.

properties

IUPAC Name

benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLCCJOOVOOXHV-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(obzl)-amc hcl

CAS RN

219138-15-5
Record name Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219138-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.